methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate
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Overview
Description
Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate: is an organic compound with a complex structure. It is often used in various scientific research fields due to its unique chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The process generally starts with the amino acid precursor, which undergoes esterification to form the methyl ester. The Boc group is then introduced to protect the amino group. The reaction conditions often involve the use of solvents like methanol or ether and catalysts to facilitate the esterification and protection steps .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and protection processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved in these interactions depend on the specific application and the target molecules .
Comparison with Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (2S)-2-[(tert-Butoxy)carbonylamino]-3-methylbutanoic acid
- Methyl (2S)-2-amino-5-[(E)-[amino({[(tert-butoxy)carbonyl]amino})methylidene]amino]pentanoate .
Comparison: Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .
Properties
IUPAC Name |
methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7,12H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKURIHNVIXJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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